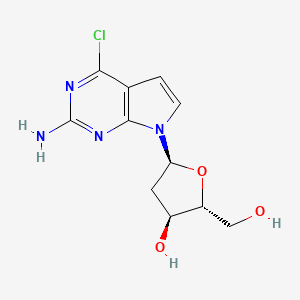

7-Deaza-4-Cl-2'-dG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Deaza-4-chloro-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant attention in scientific research. This compound is a derivative of guanosine, where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom, and a chlorine atom is introduced at the 4th position. This structural modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.

Aplicaciones Científicas De Investigación

7-Deaza-4-chloro-2’-deoxyguanosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.

Biology: The compound is employed in studies of DNA-protein interactions and the mechanisms of DNA replication and repair.

Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

Industry: The compound is used in the production of diagnostic tools and as a reagent in molecular biology assays.

Mecanismo De Acción

Target of Action

The primary target of 7-Deaza-4-Cl-2’-dG is DNA, specifically the guanine bases . The compound is a modified nucleoside where the 7-nitrogen (N7) of the base is replaced by C-H . This modification prevents the formation of a hydrogen bond at position 7 .

Mode of Action

7-Deaza-4-Cl-2’-dG interacts with its targets through a process known as transglycosylation . In this process, a guanine base in the DNA is exchanged for 7-cyano-7-deazaguanine (preQ 0) . This reaction is dependent on ATP hydrolysis by DpdB . After this, DpdC functions independently of DpdA/B to convert preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that make up the Dpd restriction–modification system present in diverse bacteria . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .

Result of Action

The result of the action of 7-Deaza-4-Cl-2’-dG is the modification of DNA. This modification can have various effects, including changes in the structure and function of the DNA . For example, the compound can affect the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .

Action Environment

The action of 7-Deaza-4-Cl-2’-dG can be influenced by various environmental factors. For instance, the presence of ATP is necessary for the compound’s transglycosylation activity Additionally, the compound’s action can be affected by the presence of other molecules in the cell, such as other nucleosides and proteins

Análisis Bioquímico

Biochemical Properties

In the context of biochemical reactions, 7-Deaza-4-Cl-2’-dG interacts with various enzymes and proteins. For instance, it has been found to be a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The proteins encoded by the dpdA, dpdB, and dpdC genes are necessary for DNA modification .

Cellular Effects

The effects of 7-Deaza-4-Cl-2’-dG on cells and cellular processes are multifaceted. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the results of PCR amplification and sequencing reactions, particularly when small amounts of poor quality DNA are available as starting material .

Molecular Mechanism

At the molecular level, 7-Deaza-4-Cl-2’-dG exerts its effects through various mechanisms. One key mechanism involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0), a process that is dependent on ATP hydrolysis by DpdB . Additionally, DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Metabolic Pathways

7-Deaza-4-Cl-2’-dG is involved in several metabolic pathways. It is a product of the bacterial queuosine tRNA modification pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-4-chloro-2’-deoxyguanosine typically involves multi-step organic synthesis. One common approach starts with the preparation of 7-deazaguanine, followed by chlorination at the 4th position. The key steps include:

Formation of 7-deazaguanine: This can be achieved through cyclization reactions involving appropriate precursors.

Deoxyribosylation: The final step involves attaching the deoxyribose sugar to the modified base, typically using glycosylation reactions.

Industrial Production Methods

While specific industrial production methods for 7-Deaza-4-chloro-2’-deoxyguanosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques like crystallization and chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Deaza-4-chloro-2’-deoxyguanosine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution under mild conditions.

Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 7-deaza-4-azido-2’-deoxyguanosine, while reaction with thiourea would produce 7-deaza-4-thio-2’-deoxyguanosine.

Comparación Con Compuestos Similares

Similar Compounds

7-Deaza-2’-deoxyguanosine: Lacks the chlorine atom at the 4th position but shares the deaza modification.

4-Chloro-2’-deoxyguanosine: Contains the chlorine atom but lacks the deaza modification.

7-Deaza-4-methyl-2’-deoxyguanosine: Similar structure with a methyl group instead of chlorine at the 4th position.

Uniqueness

7-Deaza-4-chloro-2’-deoxyguanosine is unique due to the combined presence of the deaza modification and the chlorine atom. This dual modification imparts distinct chemical and biological properties, making it particularly useful in applications where both altered base pairing and specific chemical reactivity are desired.

Actividad Biológica

7-Deaza-4-chloro-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG) is a modified nucleoside analog that has attracted significant attention in the field of molecular biology and pharmacology. Its unique structural modifications enhance its potential as a therapeutic agent, particularly in gene regulation and antisense therapy. This article reviews the biological activities of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the substitution of nitrogen for carbon at the 7-position of the purine ring and the presence of a chlorine atom at the 4-position. This modification alters its base-pairing properties and enhances its stability against nucleases.

The biological activity of this compound can be attributed to several mechanisms:

- Antisense Activity : It acts as an antisense agent, capable of hybridizing to complementary RNA sequences, thereby inhibiting gene expression. This mechanism is particularly useful in therapeutic applications aimed at silencing specific genes associated with diseases.

- Inhibition of DNA Polymerases : Studies indicate that this compound can inhibit various DNA polymerases, which may lead to disruptions in DNA replication and repair processes. This property is being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.

- Induction of Apoptosis : Preliminary research suggests that this compound may induce apoptosis in cancer cells by triggering pathways associated with cellular stress responses.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Significant reduction in gene expression via antisense mechanism | |

| MCF-7 | 5 µM | Induction of apoptosis and cell cycle arrest | |

| A549 | 20 µM | Inhibition of DNA synthesis and increased DNA damage markers |

These findings highlight the compound's potential as a tool for gene regulation and cancer therapy.

Case Studies

- Antisense Therapy in Cancer : A study demonstrated that incorporating this compound into antisense oligonucleotides significantly improved their stability and efficacy against target mRNA in breast cancer models.

- Combination Therapies : Research has shown that combining this compound with traditional chemotherapeutics can enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells.

Applications

The promising biological activities of this compound suggest several applications:

- Gene Therapy : Its ability to modulate gene expression positions it as a candidate for developing novel gene therapies targeting genetic disorders.

- Cancer Treatment : The compound's capacity to induce apoptosis and inhibit DNA replication makes it a potential adjunct in cancer treatment protocols.

Propiedades

IUPAC Name |

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICGWWJWKJNCN-RNJXMRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.